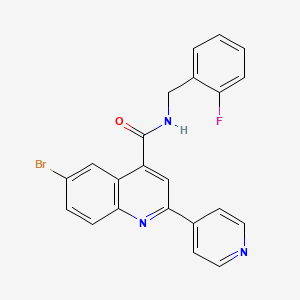
6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
Übersicht
Beschreibung
6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its advantages and limitations in lab experiments. In
Wirkmechanismus
The mechanism of action of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide involves the inhibition of several key enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell growth and survival signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide are complex and depend on the specific cell type and disease state being studied. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. In virus-infected cells, this compound has been shown to inhibit viral replication and reduce the release of infectious virus particles. In animal models of inflammatory diseases, this compound has been shown to reduce inflammation and tissue damage.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments include its potent anticancer, antiviral, and anti-inflammatory properties, as well as its ability to inhibit key enzymes and signaling pathways. However, there are several limitations to using this compound in lab experiments, including its potential toxicity and the need for further studies to determine its optimal dosage and administration route.
Zukünftige Richtungen
There are several future directions for research on 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is the development of more potent and selective analogs of this compound for use in cancer therapy. Another area of research is the exploration of this compound's potential as an antiviral agent for emerging viral diseases, such as COVID-19. Additionally, further studies are needed to determine the optimal dosage and administration route for this compound in different disease states.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 6-bromo-N-(2-fluorobenzyl)-2-(4-pyridinyl)-4-quinolinecarboxamide are diverse and include its potential as an anticancer agent, antiviral agent, and anti-inflammatory agent. Studies have shown that this compound has the ability to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to have antiviral activity against several viruses, including influenza A and B, herpes simplex virus, and human immunodeficiency virus (HIV). Its anti-inflammatory properties have also been demonstrated in animal models, suggesting its potential as a treatment for inflammatory diseases.
Eigenschaften
IUPAC Name |
6-bromo-N-[(2-fluorophenyl)methyl]-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15BrFN3O/c23-16-5-6-20-17(11-16)18(12-21(27-20)14-7-9-25-10-8-14)22(28)26-13-15-3-1-2-4-19(15)24/h1-12H,13H2,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLVXAJLCZCYKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=NC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15BrFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-chloro-4-{[4-(2-phenylethyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B4162127.png)
![6-chloro-2-(2-ethoxyphenyl)-4-[(4-ethyl-1-piperazinyl)carbonyl]quinoline](/img/structure/B4162130.png)
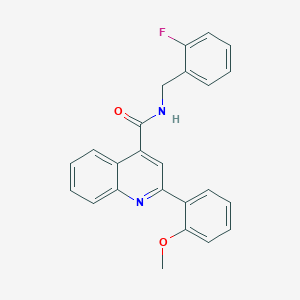
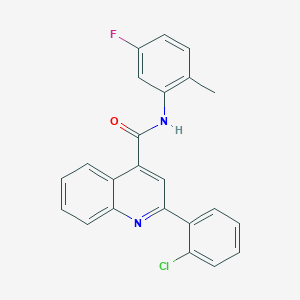
![N-[3,5-dimethyl-1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide hydrochloride](/img/structure/B4162150.png)
![N-{3-[(cyclohexylamino)carbonyl]-4,5-dimethyl-2-thienyl}-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4162153.png)
![4-{[4-(2-methylbenzyl)-1-piperazinyl]carbonyl}-2-(4-pyridinyl)quinoline](/img/structure/B4162157.png)
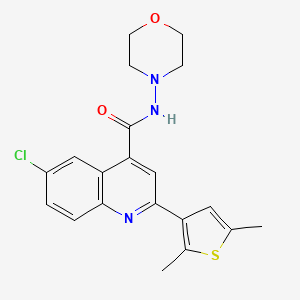
![6-chloro-2-(2-pyridinyl)-N-[1-(tetrahydro-2-furanyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4162168.png)
![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)-4-quinolinecarboxamide](/img/structure/B4162200.png)
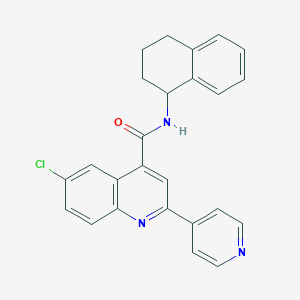
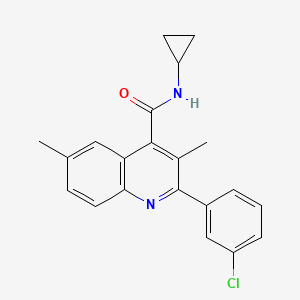
![methyl 3-({[6-chloro-2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4162213.png)
